Serdemetan

Catalog No.
S548259
CAS No.
881202-45-5
M.F
C21H20N4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serdemetan

CAS Number

881202-45-5

Product Name

Serdemetan

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25)

InChI Key

CEGSUKYESLWKJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ26854165; JNJ-26854165; JNJ 26854165; Serdemetan.

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4

Description

The exact mass of the compound Serdemetan is 328.1688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Oncology

Field: This application falls under the field of Oncology .

Methods of Application: Patients with refractory solid tumors were allocated to dose-escalating cohorts and received oral Serdemetan once daily in 21-day cycles to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT). Plasma was collected for pharmacokinetic analyses .

Results: The MTD of Serdemetan was determined to be 350 mg once daily. During this study, grade 3 QTc prolongation was the most common DLT and nausea (66.2%) was the most frequent treatment-emergent adverse event .

Application in Glycolysis Research

Field: This application falls under the field of Glycolysis Research .

Summary of the Application: Serdemetan has been found to antagonize the Mdm2-HIF1α Axis leading to decreased levels of glycolytic enzymes .

Results: The results showed that Serdemetan treatment resulted in a decrease in HIF1α levels. HIF1α downstream targets, VEGF and the glycolytic enzymes (enolase, phosphoglycerate kinase1/2, and glucose transporter 1), were all decreased in response to Serdemetan .

Application in Hematology

Field: This application falls under the field of Hematology .

Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 .

Application in Mantle Cell Lymphoma (MCL) Research

Field: This application falls under the field of Mantle Cell Lymphoma (MCL) Research .

Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 in models of mantle cell lymphoma (MCL) .

Application in Multiple Myeloma (MM) Research

Field: This application falls under the field of Multiple Myeloma (MM) Research .

Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 in models of multiple myeloma (MM) .

Application in Leukemia Cells Research

Field: This application falls under the field of Leukemia Cells Research .

Summary of the Application: Serdemetan, a tryptamine derivative, can synergize with DNA damaging compounds and elicit a p53 apoptotic response in leukemia cells .

Serdemetan, also known as JNJ-26854165, is a novel tryptamine derivative that has garnered attention for its potential as an anticancer agent. Initially identified for its ability to induce the expression of the tumor suppressor protein p53, serdemetan has demonstrated significant activity against various cancer cell lines, both with wild-type and mutant p53. Its mechanism of action is believed to involve the induction of S-phase arrest and apoptosis in tumor cells, making it a candidate for cancer therapy, particularly in cases where traditional treatments may be ineffective .

Serdemetan's primary mechanism of action involves inhibiting the HDM2 protein []. HDM2 functions as a negative regulator of p53, a tumor suppressor protein. Normally, p53 identifies and eliminates damaged cells. However, in many cancers, HDM2 overexpression leads to p53 degradation, allowing cancer cells to survive [].

Serdemetan binds to the pocket on HDM2 that interacts with p53. This binding prevents HDM2 from tagging p53 for degradation, allowing p53 levels to rise and resume its tumor-suppressive functions []. This can lead to cell cycle arrest or apoptosis (programmed cell death) in cancer cells [].

Supporting Studies:

A phase I clinical trial (reference 1) investigated Serdemetan's safety and efficacy in patients with advanced solid tumors. The study showed that Serdemetan was well-tolerated, and some patients experienced tumor shrinkage. Additionally, the study observed increased levels of p53 in tumor tissues, supporting Serdemetan's mechanism of action [].

That can modify its structure and potentially alter its biological activity:

  • Oxidation: This process can lead to the formation of hydroxylated derivatives, which may possess different pharmacological properties.
  • Reduction: Reduction reactions can yield various metabolites that could impact its efficacy and safety profile.

These reactions highlight the compound's chemical versatility and potential for further development in medicinal chemistry.

The biological activity of serdemetan has been extensively studied, revealing its capacity to inhibit cell proliferation in both wild-type and mutant p53 cell lines with IC50 values ranging from 0.25 to 3 μM/l. This inhibition is dose-dependent, indicating that higher concentrations of serdemetan correspond to greater antiproliferative effects . Additionally, serdemetan has been shown to induce apoptosis through various pathways, including the modulation of cholesterol transport mechanisms and interference with the Mdm2-HIF1α axis in glioblastoma cells .

The synthesis of serdemetan involves multiple steps that typically include:

  • Starting Materials: The synthesis begins with readily available tryptamine derivatives.
  • Chemical Modifications: Various chemical transformations are applied to introduce functional groups that enhance biological activity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing .

These methods are crucial for producing serdemetan in sufficient quantities for research and potential clinical applications.

Serdemetan is primarily being investigated for its applications in oncology. Its ability to activate p53 makes it a promising candidate for treating cancers that are resistant to conventional therapies. Specifically, it has shown efficacy in preclinical models of solid tumors and hematological malignancies such as mantle cell lymphoma and multiple myeloma . Ongoing clinical trials aim to establish its safety profile and therapeutic potential in human subjects.

Recent studies have explored the interactions of serdemetan with various cellular pathways. Notably, it has been found to antagonize the Mdm2-HIF1α axis, which plays a critical role in cellular responses to hypoxia and tumor survival . Additionally, serdemetan's effects on cholesterol transport suggest it may influence lipid metabolism within cancer cells, providing a novel mechanism by which it exerts its anticancer effects .

Several compounds share structural or functional similarities with serdemetan. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
Nutlin-3Mdm2 antagonistSpecifically targets Mdm2 to stabilize p53
RITAReactivation of p53Binds directly to p53, promoting its activity
MI-77301Inhibits Mdm2-p53 interactionSelectively inhibits Mdm2 without affecting other pathways
JNJ-26854165 (Serdemetan)Induces p53 expressionUnique for inducing apoptosis independent of p53 status

Serdemetan's uniqueness lies in its ability to induce apoptosis through mechanisms that do not solely rely on p53 functionality, making it a versatile agent in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

328.16879665 g/mol

Monoisotopic Mass

328.16879665 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ID6YB4W3V8

Pharmacology

Serdemetan is an orally bioavailable HDM2 antagonist with potential antineoplastic activity. Serdemetan inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited, which may result in the restoration of p53 signaling and thus the p53-mediated induction of tumor cell apoptosis. HDM2 (human homolog of double minute 2), a zinc finger protein, is a negative regulator of the p53 pathway; often overexpressed in cancer cells, it has been implicated in cancer cell proliferation and survival.

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Other CAS

881202-45-5

Wikipedia

Serdemetan

Dates

Modify: 2023-08-15
1: Lehman JA, Hauck PM, Gendron JM, Batuello CN, Eitel JA, Albig A, Kadakia MP, Mayo LD. Serdemetan antagonizes the Mdm2-HIF1α axis leading to decreased levels of glycolytic enzymes. PLoS One. 2013 Sep 6;8(9):e74741. doi: 10.1371/journal.pone.0074741. eCollection 2013. PubMed PMID: 24040331; PubMed Central PMCID: PMC3765416.
2: Jones RJ, Gu D, Bjorklund CC, Kuiatse I, Remaley AT, Bashir T, Vreys V, Orlowski RZ. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of cholesterol transport and degradation of ABCA1. J Pharmacol Exp Ther. 2013 Sep;346(3):381-92. doi: 10.1124/jpet.113.204958. Epub 2013 Jul 2. Erratum in: J Pharmacol Exp Ther. 2013 Nov;347(2):540. PubMed PMID: 23820125; PubMed Central PMCID: PMC3876782.
3: Chargari C, Leteur C, Angevin E, Bashir T, Schoentjes B, Arts J, Janicot M, Bourhis J, Deutsch E. Preclinical assessment of JNJ-26854165 (Serdemetan), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts. Cancer Lett. 2011 Dec 22;312(2):209-18. doi: 10.1016/j.canlet.2011.08.011. Epub 2011 Aug 22. PubMed PMID: 21937165.
4: Smith MA, Gorlick R, Kolb EA, Lock R, Carol H, Maris JM, Keir ST, Morton CL, Reynolds CP, Kang MH, Arts J, Bashir T, Janicot M, Kurmasheva RT, Houghton PJ. Initial testing of JNJ-26854165 (Serdemetan) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Aug;59(2):329-32. doi: 10.1002/pbc.23319. Epub 2011 Sep 15. PubMed PMID: 21922647.
5: Tabernero J, Dirix L, Schöffski P, Cervantes A, Lopez-Martin JA, Capdevila J, van Beijsterveldt L, Platero S, Hall B, Yuan Z, Knoblauch R, Zhuang SH. A phase I first-in-human pharmacokinetic and pharmacodynamic study of serdemetan in patients with advanced solid tumors. Clin Cancer Res. 2011 Oct 1;17(19):6313-21. doi: 10.1158/1078-0432.CCR-11-1101. Epub 2011 Aug 10. PubMed PMID: 21831953.
6: Yuan Y, Liao YM, Hsueh CT, Mirshahidi HR. Novel targeted therapeutics: inhibitors of MDM2, ALK and PARP. J Hematol Oncol. 2011 Apr 20;4:16. doi: 10.1186/1756-8722-4-16. Review. PubMed PMID: 21504625; PubMed Central PMCID: PMC3103487.
7: Millard M, Pathania D, Grande F, Xu S, Neamati N. Small-molecule inhibitors of p53-MDM2 interaction: the 2006-2010 update. Curr Pharm Des. 2011;17(6):536-59. Review. PubMed PMID: 21391905.
8: Kojima K, Burks JK, Arts J, Andreeff M. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias. Mol Cancer Ther. 2010 Sep;9(9):2545-57. doi: 10.1158/1535-7163.MCT-10-0337. Epub 2010 Aug 24. PubMed PMID: 20736344; PubMed Central PMCID: PMC2949269.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.

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